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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nuclear magnetic

resonance (NMR) and mass spectrometry (MS) analysis of 3-(3-Methylphenoxy)azetidine.

These methodologies are crucial for the structural elucidation and characterization of this

compound in research and drug development settings.

Spectroscopic Data
While direct experimental spectroscopic data for 3-(3-Methylphenoxy)azetidine is not widely

available in public databases, the following data is predicted based on the analysis of its

chemical structure and comparison with analogous compounds.

Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data for 3-(3-Methylphenoxy)azetidine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.18 t 1H Ar-H

~6.85 d 1H Ar-H

~6.75 s 1H Ar-H

~6.70 d 1H Ar-H

~4.85 m 1H O-CH (azetidine)

~4.05 t 2H CH₂ (azetidine)

~3.75 t 2H CH₂ (azetidine)

~2.60 br s 1H NH (azetidine)

2.33 s 3H Ar-CH₃

Solvent: CDCl₃,

Reference: TMS at

0.00 ppm

Table 2: Predicted ¹³C NMR Data for 3-(3-Methylphenoxy)azetidine
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Chemical Shift (δ) ppm Assignment

~158.0 Ar-C-O

~139.5 Ar-C-CH₃

~129.0 Ar-CH

~121.5 Ar-CH

~116.0 Ar-CH

~112.0 Ar-CH

~70.0 O-CH (azetidine)

~52.0 CH₂ (azetidine)

21.5 Ar-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Predicted Mass Spectrometry (MS) Data
The monoisotopic mass of 3-(3-Methylphenoxy)azetidine (C₁₀H₁₃NO) is 163.09972 Da.[1]

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts

that may be observed in high-resolution mass spectrometry (HRMS).[1]

Table 3: Predicted High-Resolution Mass Spectrometry Data for 3-(3-
Methylphenoxy)azetidine

Adduct Predicted m/z

[M+H]⁺ 164.10700

[M+Na]⁺ 186.08894

[M+K]⁺ 202.06288

[M+NH₄]⁺ 181.13354

[M-H]⁻ 162.09244

[M+HCOO]⁻ 208.09792
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Experimental Protocols
The following are detailed protocols for acquiring NMR and MS data for 3-(3-
Methylphenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and confirm the identity of 3-(3-
Methylphenoxy)azetidine.

Instrumentation: A 400 MHz or higher NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of purified 3-(3-Methylphenoxy)azetidine.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Cap the NMR tube and gently invert it to ensure a homogeneous solution.

¹H NMR Acquisition:

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

Co-add 8 to 16 scans to improve the signal-to-noise ratio.

Process the resulting Free Induction Decay (FID) with a Fourier transform.
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Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Using the same sample, switch the spectrometer to the carbon channel.

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

Use a pulse angle of 30 degrees, an acquisition time of 1-2 seconds, and a relaxation delay

of 2 seconds.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will

be required.

Process the FID and phase the spectrum.

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of 3-(3-
Methylphenoxy)azetidine.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

If necessary, sonicate the solution to ensure complete dissolution.

Data Acquisition:
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Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and

other adducts like [M+Na]⁺.[2]

Set the mass range to cover the expected m/z values (e.g., m/z 100-500).

The high-resolution measurement will allow for the determination of the accurate mass,

which can be used to calculate the elemental formula.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 3-(3-
Methylphenoxy)azetidine.
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MS Data Analysis
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Caption: Workflow for NMR and MS analysis.

Hypothetical Signaling Pathway
Azetidine-containing compounds are often investigated for their potential as modulators of G-

protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling

pathway where an azetidine-based ligand, such as 3-(3-Methylphenoxy)azetidine, acts as an

agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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